molecular formula C7H12N2O2 B066626 (3R,6S)-1,3,6-Trimethylpiperazine-2,5-dione CAS No. 162990-28-5

(3R,6S)-1,3,6-Trimethylpiperazine-2,5-dione

Cat. No.: B066626
CAS No.: 162990-28-5
M. Wt: 156.18 g/mol
InChI Key: LAFVTZVRNASYMJ-UHNVWZDZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,6S)-1,3,6-Trimethylpiperazine-2,5-dione, also known as TPD, is a cyclic amino acid that has gained attention in the scientific community due to its potential applications in various fields. TPD is a chiral molecule, meaning it has two enantiomers, (3R,6S)-TPD and (3S,6R)-TPD. In

Mechanism of Action

The mechanism of action of (3R,6S)-(3R,6S)-1,3,6-Trimethylpiperazine-2,5-dione is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. In particular, (3R,6S)-(3R,6S)-1,3,6-Trimethylpiperazine-2,5-dione has been shown to inhibit the activity of certain enzymes, such as tyrosine kinases and proteases, which play important roles in cell signaling and proliferation. Additionally, (3R,6S)-(3R,6S)-1,3,6-Trimethylpiperazine-2,5-dione has been shown to interact with various receptors, including G protein-coupled receptors and ion channels, which can affect cellular functions such as ion transport and neurotransmitter release.
Biochemical and Physiological Effects:
(3R,6S)-(3R,6S)-1,3,6-Trimethylpiperazine-2,5-dione has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that (3R,6S)-(3R,6S)-1,3,6-Trimethylpiperazine-2,5-dione can inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis in cancer cells. In vivo studies have shown that (3R,6S)-(3R,6S)-1,3,6-Trimethylpiperazine-2,5-dione can reduce tumor growth and metastasis in animal models of cancer. Additionally, (3R,6S)-(3R,6S)-1,3,6-Trimethylpiperazine-2,5-dione has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of (3R,6S)-(3R,6S)-1,3,6-Trimethylpiperazine-2,5-dione is its versatility in various fields, as mentioned earlier. Additionally, (3R,6S)-(3R,6S)-1,3,6-Trimethylpiperazine-2,5-dione is relatively easy to synthesize and purify, making it accessible to researchers. However, there are also some limitations to using (3R,6S)-(3R,6S)-1,3,6-Trimethylpiperazine-2,5-dione in lab experiments. For example, (3R,6S)-(3R,6S)-1,3,6-Trimethylpiperazine-2,5-dione can be unstable under certain conditions, such as high temperatures or acidic environments, which can affect its activity and purity. Additionally, (3R,6S)-(3R,6S)-1,3,6-Trimethylpiperazine-2,5-dione can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on (3R,6S)-(3R,6S)-1,3,6-Trimethylpiperazine-2,5-dione. One area of interest is the development of new synthetic methods for (3R,6S)-(3R,6S)-1,3,6-Trimethylpiperazine-2,5-dione and its derivatives, which can improve the yield and purity of the final product. Another area of interest is the identification of new applications for (3R,6S)-(3R,6S)-1,3,6-Trimethylpiperazine-2,5-dione in various fields, such as drug discovery, materials science, and catalysis. Additionally, further studies are needed to elucidate the mechanism of action of (3R,6S)-(3R,6S)-1,3,6-Trimethylpiperazine-2,5-dione and its potential therapeutic targets. Finally, the development of new formulations and delivery methods for (3R,6S)-(3R,6S)-1,3,6-Trimethylpiperazine-2,5-dione can improve its bioavailability and reduce its toxicity, making it a more viable option for clinical use.

Synthesis Methods

The synthesis of (3R,6S)-(3R,6S)-1,3,6-Trimethylpiperazine-2,5-dione involves the reaction of L-glutamic acid with isobutyraldehyde in the presence of a reducing agent. The reaction proceeds through a series of steps, including imine formation, reduction, and cyclization, resulting in the formation of (3R,6S)-(3R,6S)-1,3,6-Trimethylpiperazine-2,5-dione. Several modifications have been made to this synthesis method to improve the yield and purity of the final product.

Scientific Research Applications

(3R,6S)-(3R,6S)-1,3,6-Trimethylpiperazine-2,5-dione has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, (3R,6S)-(3R,6S)-1,3,6-Trimethylpiperazine-2,5-dione has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. In materials science, (3R,6S)-(3R,6S)-1,3,6-Trimethylpiperazine-2,5-dione has been used as a building block for the synthesis of novel materials with unique properties. In catalysis, (3R,6S)-(3R,6S)-1,3,6-Trimethylpiperazine-2,5-dione has been employed as a chiral ligand in asymmetric catalysis reactions.

Properties

162990-28-5

Molecular Formula

C7H12N2O2

Molecular Weight

156.18 g/mol

IUPAC Name

(3R,6S)-1,3,6-trimethylpiperazine-2,5-dione

InChI

InChI=1S/C7H12N2O2/c1-4-7(11)9(3)5(2)6(10)8-4/h4-5H,1-3H3,(H,8,10)/t4-,5+/m1/s1

InChI Key

LAFVTZVRNASYMJ-UHNVWZDZSA-N

Isomeric SMILES

C[C@@H]1C(=O)N([C@H](C(=O)N1)C)C

SMILES

CC1C(=O)N(C(C(=O)N1)C)C

Canonical SMILES

CC1C(=O)N(C(C(=O)N1)C)C

synonyms

2,5-Piperazinedione,1,3,6-trimethyl-,(3R-trans)-(9CI)

Origin of Product

United States

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